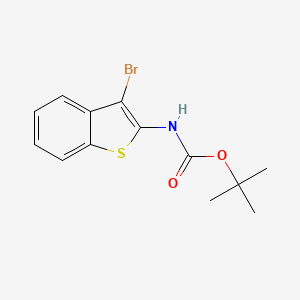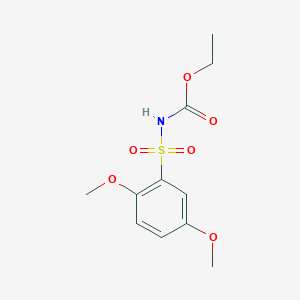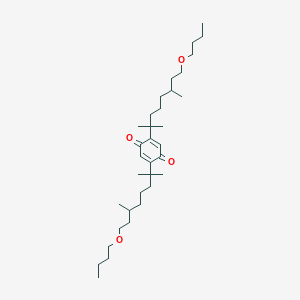
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexa-2,5-diene-1,4-dione core substituted with two 8-butoxy-2,6-dimethyloctan-2-yl groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common approach is the alkylation of cyclohexa-2,5-diene-1,4-dione with 8-butoxy-2,6-dimethyloctan-2-yl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced cyclohexane derivatives, and substituted cyclohexa-2,5-diene-1,4-dione compounds.
Scientific Research Applications
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol: Similar in structure but with hydroxyl groups instead of the diene structure.
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)quinone: An oxidized form with quinone functionality.
Properties
CAS No. |
90037-13-1 |
|---|---|
Molecular Formula |
C34H60O4 |
Molecular Weight |
532.8 g/mol |
IUPAC Name |
2,5-bis(8-butoxy-2,6-dimethyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C34H60O4/c1-9-11-21-37-23-17-27(3)15-13-19-33(5,6)29-25-32(36)30(26-31(29)35)34(7,8)20-14-16-28(4)18-24-38-22-12-10-2/h25-28H,9-24H2,1-8H3 |
InChI Key |
BQKBTMBCLHZKFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC(C)CCCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CCCC(C)CCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


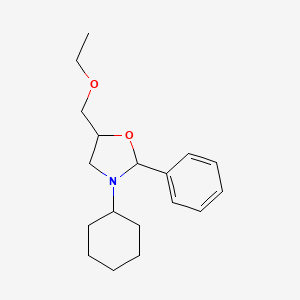
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)
![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
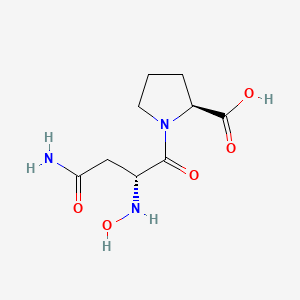
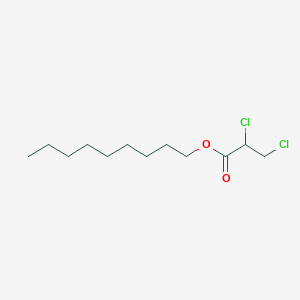
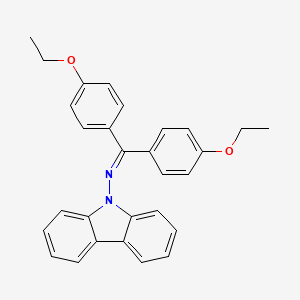
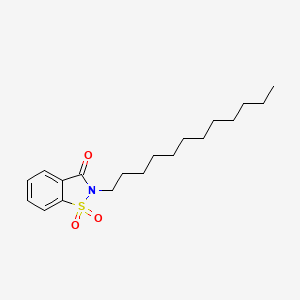
![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
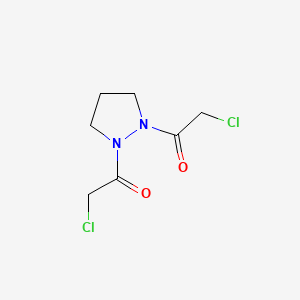
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)
![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)

